7-Iodo-3-methylbenzo[d]isoxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6INO |
|---|---|
Molecular Weight |
259.04 g/mol |
IUPAC Name |
7-iodo-3-methyl-1,2-benzoxazole |
InChI |
InChI=1S/C8H6INO/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,1H3 |
InChI Key |
XDPNJSWIBUIZJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C=CC=C2I |
Origin of Product |
United States |
Synthetic Methodologies for 7 Iodo 3 Methylbenzo D Isoxazole
Strategic Approaches to the Benzo[d]isoxazole Core Synthesis.
Cyclization Reactions for Benzisoxazole Ring Formation
Cyclization reactions are a cornerstone in the synthesis of the benzisoxazole core, typically proceeding through the formation of a C-O or N-O bond. chim.it
One of the most common methods involves the cyclization of ortho-substituted aryl oximes. chim.it For instance, the treatment of 2-hydroxyaryl oximes with various reagents can induce dehydration and subsequent cyclization to form the benzisoxazole ring. chim.it A competing reaction to this is the Beckmann rearrangement, which can lead to the formation of benzo[d]oxazole byproducts. chim.it
Another significant cyclization strategy is the [3+2] cycloaddition reaction between in-situ generated nitrile oxides and arynes. nih.govorganic-chemistry.org This method offers a direct route to functionalized benzisoxazoles under mild conditions. nih.govorganic-chemistry.org The arynes are often generated from o-(trimethylsilyl)aryl triflates using a fluoride (B91410) ion source, which can also induce the formation of the nitrile oxide from a corresponding chlorooxime. nih.gov
Furthermore, the synthesis of the benzisoxazole core can be achieved by forming the benzene (B151609) ring onto a pre-existing isoxazole (B147169) moiety. chim.it This can be accomplished through annulation reactions of substituted isoxazoles. chim.it
A divergent synthesis from ortho-hydroxyaryl N-H ketimines provides another pathway. organic-chemistry.orgorganic-chemistry.org Depending on the reaction conditions, either 3-substituted benzisoxazoles (via N-O bond formation under anhydrous conditions) or 2-substituted benzoxazoles (via a Beckmann-type rearrangement) can be selectively obtained. organic-chemistry.orgorganic-chemistry.org
| Cyclization Method | Starting Materials | Key Features | Potential Byproducts |
| Dehydration of 2-hydroxyaryl oximes | 2-hydroxyaryl oximes | N-O bond formation | Benzo[d]oxazoles (via Beckmann rearrangement) |
| [3+2] Cycloaddition | Aryne precursors and chlorooximes | In-situ generation of reactive intermediates, mild conditions | Dimerization products of nitrile oxide |
| Benzene ring annulation | Substituted isoxazoles | Formation of the benzene ring onto the isoxazole | Varies with specific reaction |
| Cyclization of o-hydroxyaryl N-H ketimines | o-hydroxyaryl N-H ketimines | Divergent synthesis, regioselective | 2-substituted benzoxazoles |
Synthesis from Functionalized Benzoic Acid Precursors
While less common for the direct synthesis of the benzisoxazole ring itself, functionalized benzoic acids can serve as precursors to the necessary starting materials for cyclization reactions. For example, a salicylic (B10762653) acid derivative (2-hydroxybenzoic acid) can be converted to a salicylaldehyde (B1680747), which can then be transformed into a 2-hydroxyaryl oxime, a key intermediate for cyclization. wikipedia.org The synthesis of benzisoxazole can be achieved from salicylaldehyde via a base-catalyzed reaction with hydroxylamine-O-sulfonic acid at room temperature. wikipedia.org
Regioselective Introduction of the Iodine Moiety at C-7
The introduction of an iodine atom specifically at the C-7 position of the benzo[d]isoxazole ring requires a regioselective iodination strategy. Direct iodination of the pre-formed 3-methylbenzo[d]isoxazole (B15219) could potentially lead to a mixture of isomers. Therefore, a more controlled approach is often necessary.
One effective method for regioselective iodination involves the use of N-iodosuccinimide (NIS) in the presence of an acid. beilstein-journals.orggoogle.com The specific directing effects of the substituents on the benzene ring and the reaction conditions play a crucial role in achieving high regioselectivity. For instance, the synthesis of 4-iodo-3-methylisoxazole-5-formaldehyde utilizes NIS in acetonitrile (B52724) with the dropwise addition of acid. google.com While this is for an isoxazole, similar principles of electrophilic aromatic substitution would apply to the benzisoxazole system, where the electronic nature of the fused isoxazole ring and the methyl group would direct the incoming electrophilic iodine.
Another approach to achieve regioselectivity is through ortho-metalation, where a directing group on the benzene ring facilitates metalation at an adjacent position, followed by quenching with an iodine source. While not explicitly detailed for 7-iodo-3-methylbenzo[d]isoxazole in the provided context, this is a general and powerful strategy for regioselective functionalization of aromatic rings.
Methyl Group Installation and Modification Strategies
The 3-methyl group of this compound is typically introduced by starting with a precursor that already contains a methyl group at the appropriate position. For example, the synthesis can begin with a 2-hydroxyacetophenone (B1195853) derivative, which is then converted to its oxime and subsequently cyclized to form the 3-methylbenzo[d]isoxazole core.
Alternatively, the methyl group can be installed on a pre-formed benzisoxazole ring, although this is generally a less common approach. Modification of the methyl group, for instance, through bromination to form a 3-(bromomethyl)-1,2-benzisoxazole, allows for further functionalization. nih.gov This intermediate can then be converted to other derivatives, such as 3-(sulfamoylmethyl)-1,2-benzisoxazole. nih.gov
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound. Key parameters that are often fine-tuned include the choice of solvent, temperature, reaction time, and the nature of the catalyst and reagents.
In the context of the [3+2] cycloaddition for benzisoxazole synthesis, the rate of formation of both the aryne and the nitrile oxide needs to be carefully controlled to prevent side reactions like the dimerization of the nitrile oxide. nih.gov This can be achieved by adjusting the rate of addition of the chlorooxime precursor. nih.gov The choice of solvent can also significantly impact the reaction outcome. nih.gov
For iodination reactions, the choice of the iodinating agent and the acid catalyst is critical for achieving high regioselectivity. The reaction temperature and time must also be optimized to ensure complete reaction while minimizing the formation of byproducts.
Scalability Considerations for Research and Development
The scalability of the synthesis of this compound is an important consideration for its potential use in research and development, where larger quantities of the compound may be required. Traditional multi-step syntheses can be challenging to scale up due to the accumulation of inefficiencies at each step. nih.gov
Methods that are amenable to large-scale production are characterized by the use of readily available and inexpensive starting materials, mild reaction conditions, and simple purification procedures. google.com One-pot syntheses are particularly advantageous for scalability as they reduce the number of unit operations. nih.govorganic-chemistry.org
Furthermore, the safety and environmental impact of the reagents and solvents used become more critical on a larger scale. The development of greener synthetic routes, for example, using water as a solvent or employing catalytic rather than stoichiometric reagents, is a key consideration for sustainable production. organic-chemistry.org
Chemical Reactivity and Transformations of 7 Iodo 3 Methylbenzo D Isoxazole
Reactions Involving the C-I Bond.
The primary site of reactivity on the 7-Iodo-3-methylbenzo[d]isoxazole molecule, under many conditions, is the carbon-iodine bond at the 7-position. This bond is susceptible to cleavage and replacement through various transition metal-catalyzed and metal-mediated reactions.
Transition Metal-Catalyzed Cross-Coupling Reactions.
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions provide a direct route to a wide array of 7-substituted derivatives. The general reactivity trend for aryl halides in these couplings is I > Br > Cl, making the iodo-substituted compound particularly reactive.
Suzuki-Miyaura Coupling.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or boronate ester. This reaction is widely used for the formation of biaryl compounds. In the case of this compound, it allows for the introduction of various aryl and heteroaryl groups at the 7-position.
A representative Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid would proceed as follows:
General Reaction Scheme for Suzuki-Miyaura Coupling

While specific experimental data for the Suzuki-Miyaura coupling of this compound is not extensively documented in publicly available literature, typical conditions would involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent like dioxane or DMF, often with heating.
Table 1: Postulated Reaction Parameters for Suzuki-Miyaura Coupling of this compound
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| This compound | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 7-Aryl-3-methylbenzo[d]isoxazole |
| This compound | Heteroarylboronic Acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 7-Heteroaryl-3-methylbenzo[d]isoxazole |
Stille Coupling.
The Stille coupling involves the reaction of an organohalide with an organotin compound (organostannane), catalyzed by a palladium complex. This method is known for its tolerance of a wide range of functional groups. For this compound, Stille coupling would enable the formation of a C-C bond with various organic groups attached to the tin atom.
A general representation of the Stille coupling is shown below:
General Reaction Scheme for Stille Coupling

Table 2: Hypothetical Reaction Parameters for Stille Coupling of this compound
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |
| This compound | Aryl-Sn(n-Bu)₃ | Pd(PPh₃)₄ | Toluene (B28343) | 7-Aryl-3-methylbenzo[d]isoxazole |
| This compound | Vinyl-Sn(n-Bu)₃ | PdCl₂(AsPh₃)₂ | THF | 7-Vinyl-3-methylbenzo[d]isoxazole |
Sonogashira Coupling.
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a fundamental method for the synthesis of arylalkynes. The reaction of this compound with a terminal alkyne would yield a 7-alkynyl-3-methylbenzo[d]isoxazole derivative.
The general transformation is as follows:
General Reaction Scheme for Sonogashira Coupling

Although specific examples for this compound are scarce in the literature, the reaction is typically carried out using a palladium catalyst like PdCl₂(PPh₃)₂, a copper(I) salt such as CuI, and an amine base (e.g., triethylamine (B128534) or diisopropylamine) which can also serve as the solvent.
Table 3: Plausible Reaction Parameters for Sonogashira Coupling of this compound
| Reactant 1 | Reactant 2 | Pd Catalyst | Cu Co-catalyst | Base/Solvent | Product |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Triethylamine | 3-Methyl-7-(phenylethynyl)benzo[d]isoxazole |
| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | 3-Methyl-7-((trimethylsilyl)ethynyl)benzo[d]isoxazole |
Heck Coupling.
The Heck coupling reaction involves the palladium-catalyzed reaction of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. This reaction is a valuable tool for the vinylation of aryl halides. In the case of this compound, this would lead to the formation of 7-vinyl-3-methylbenzo[d]isoxazole derivatives.
The general scheme for the Heck coupling is:
General Reaction Scheme for Heck Coupling

While detailed studies on the Heck coupling of this compound are not widely reported, the reaction typically employs a palladium catalyst such as Pd(OAc)₂ or Pd(PPh₃)₄, a phosphine (B1218219) ligand, a base (e.g., Et₃N, K₂CO₃), and a polar aprotic solvent like DMF or acetonitrile (B52724).
Table 4: Postulated Reaction Parameters for Heck Coupling of this compound
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| This compound | Styrene | Pd(OAc)₂ | Et₃N | DMF | 3-Methyl-7-styrylbenzo[d]isoxazole |
| This compound | n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | n-Butyl 3-(3-methylbenzo[d]isoxazol-7-yl)acrylate |
Halogen-Metal Exchange Reactions.
Halogen-metal exchange is a fundamental reaction in organometallic chemistry where a halogen atom in an organic halide is swapped for a metal. For aryl iodides like this compound, this reaction, typically with an organolithium reagent, is an effective method for generating a highly reactive aryllithium species. The rate of exchange generally follows the trend I > Br > Cl.
The resulting 7-lithio-3-methylbenzo[d]isoxazole is a potent nucleophile and can be trapped with various electrophiles to introduce a wide range of substituents at the 7-position.
General Reaction Scheme for Halogen-Metal Exchange

This reaction is typically performed at low temperatures (e.g., -78 °C) in an ethereal solvent like THF or diethyl ether to prevent side reactions.
Table 5: Illustrative Halogen-Metal Exchange and Subsequent Electrophilic Quench
| Reactant 1 | Reagent | Electrophile (E⁺) | Solvent | Product |
| This compound | n-Butyllithium | CO₂ | THF | 3-Methylbenzo[d]isoxazole-7-carboxylic acid |
| This compound | t-Butyllithium | DMF | Diethyl ether | 3-Methylbenzo[d]isoxazole-7-carbaldehyde |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) offers a transition-metal-free method for functionalizing aromatic rings. mdpi.com The reaction typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. In this compound, the fused isoxazole (B147169) moiety acts as an electron-withdrawing group, which can facilitate the substitution of the iodine atom by strong nucleophiles.
While direct SNAr on this compound is not extensively documented, the principles of SNAr suggest its feasibility. For instance, SNAr reactions are well-established for polyfluoroarenes and nitro-substituted isoxazoles, where electron-deficient rings react with various nucleophiles. mdpi.comrsc.org In a related context, 5-nitroisoxazoles readily undergo SNAr reactions, where the nitro group is displaced by O, N, and S-nucleophiles under mild conditions, demonstrating the isoxazole ring's ability to activate positions for substitution. rsc.orgresearchgate.net Similarly, phenothiazine (B1677639) can react with polyfluoroarenes in the presence of a mild base to afford substituted products. mdpi.com It is therefore anticipated that this compound could react with potent nucleophiles like alkoxides, thiolates, or amines at elevated temperatures to yield the corresponding substituted benzo[d]isoxazoles.
Formation and Reactivity of Organometallic Intermediates
The carbon-iodine bond in this compound is a key site for generating organometallic reagents, which are powerful intermediates for forming new carbon-carbon and carbon-heteroatom bonds.
Grignard Reagent Formation: The reaction of an aryl halide with magnesium metal is a classic method for preparing Grignard reagents. byjus.commasterorganicchemistry.com Treating this compound with magnesium turnings in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) is expected to produce the corresponding Grignard reagent, 3-methylbenzo[d]isoxazol-7-ylmagnesium iodide. wikipedia.orgyoutube.com This process involves the insertion of magnesium between the carbon and iodine atoms. masterorganicchemistry.com The resulting organomagnesium compound is a potent nucleophile and a strong base, reacting with a wide array of electrophiles such as aldehydes, ketones, and carbon dioxide. byjus.commasterorganicchemistry.com
Palladium-Catalyzed Cross-Coupling Reactions: The iodine atom makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for C-C bond formation. nanochemres.org
Suzuki-Miyaura Coupling: This reaction pairs an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. It is highly plausible that this compound would react with various aryl or vinyl boronic acids to yield 7-aryl- or 7-vinyl-3-methylbenzo[d]isoxazoles. Analogous reactions on 4-iodoisoxazoles have been shown to proceed in high yield to produce 3,4,5-trisubstituted isoxazoles. nih.govnih.gov
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. nanochemres.orgresearchgate.net this compound can be expected to undergo Sonogashira coupling with terminal alkynes to furnish 7-alkynyl-3-methylbenzo[d]isoxazole derivatives. This reaction is well-documented for other iodo-isoxazoles, proceeding with high efficiency. researchgate.netnih.gov The reaction is tolerant of various functional groups on the alkyne partner.
Table 1: Representative Palladium-Catalyzed Coupling Reactions for Iodo-Heterocycles
| Coupling Reaction | Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki | 4-Iodoisoxazole derivative | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C | 4-Aryl-isoxazole | nih.gov |
| Sonogashira | 4-Iodoisoxazole derivative | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt | 4-Alkynyl-isoxazole | researchgate.net |
| Sonogashira | 2,4'-Bis(triflate)diphenyl sulfone | Terminal alkyne | [Pd(PPh₃)₂Cl₂], CuI, (Bu)₄NI, Et₃N, DMF, 60 °C | 2,4'-Bis(alkynyl)diphenyl sulfone | nih.gov |
Reactivity at the Methyl Group (C-3)
The methyl group at the C-3 position is another site for synthetic modification, although it is generally less reactive than the C-I bond.
Functionalization via C-H Activation
Direct functionalization of the C-3 methyl group can be achieved through pathways that activate the C-H bonds. One notable method involves the in-situ generation of a nitrile oxide from the methyl group. A metal-free approach using tert-butyl nitrite (B80452) (TBN) can convert the methyl group of a related heterocycle, 2-methylquinoline, into a nitrile oxide intermediate. rsc.org This intermediate can then undergo a 1,3-dipolar cycloaddition with an alkene or alkyne. rsc.orgnih.gov Applying this logic, reacting this compound with TBN in the presence of a dipolarophile could lead to the formation of a new heterocyclic ring system attached at the C-3 position.
Oxidation and Reduction Pathways
Oxidation: The methyl group on a heterocyclic ring can typically be oxidized to other functional groups, such as an aldehyde, carboxylic acid, or alcohol, using appropriate oxidizing agents. Common reagents for such transformations include potassium permanganate (B83412) (KMnO₄), selenium dioxide (SeO₂), or chromium-based oxidants. The oxidation of the C-3 methyl group of this compound would yield 7-iodobenzo[d]isoxazole-3-carbaldehyde or 7-iodobenzo[d]isoxazole-3-carboxylic acid, which are valuable intermediates for further derivatization.
Reduction: Direct reduction of the C-3 methyl group is not a typical transformation due to the high stability of the C-H bonds. However, if the methyl group is first oxidized to a carbonyl-containing functionality, such as an aldehyde or part of a carboxyl group, this new group can be readily reduced. For example, a related study showed that a methoxycarbonyl group on a pyridone ring, formed from an isoxazole precursor, could be selectively reduced to a hydroxymethyl group using a suitable reducing agent. nih.gov
Transformations of the Benzo[d]isoxazole Heterocyclic System
The isoxazole ring contains a relatively weak N-O bond, making it susceptible to cleavage under various reaction conditions. researchgate.net This property is a key feature in its synthetic utility, allowing the isoxazole to serve as a masked precursor for other functional groups. researchgate.netmdpi.com
Ring-Opening Reactions and Subsequent Derivatizations
Cleavage of the isoxazole ring in this compound would unmask a β-functionalized ketone, providing a route to highly functionalized aromatic compounds.
Reductive Ring Cleavage: Several reagents are known to effect the reductive cleavage of the N-O bond in isoxazoles. beilstein-journals.org
Molybdenum Hexacarbonyl: In the presence of molybdenum hexacarbonyl [Mo(CO)₆] and water, isoxazoles undergo reductive cleavage to yield β-amino enones. nih.govrsc.org
Low-Valent Titanium: A reagent prepared from Ti(O-i-Pr)₄ and ethylmagnesium bromide reductively cleaves isoxazoles to give β-enaminoketones or, after hydrolysis, β-hydroxyketones. researchgate.net
Catalytic Hydrogenation: Hydrogenolysis using catalysts like Raney Nickel is a common method for cleaving the N-O bond, typically yielding β-amino ketones which can be subsequently hydrolyzed to β-hydroxyketones. beilstein-journals.org Applying these methods to this compound would lead to the formation of 1-(2-amino-3-iodophenyl)ethan-1-one or its derivatives.
Ring-Opening Fluorination: A more recent development is the ring-opening fluorination of isoxazoles using electrophilic fluorinating agents like Selectfluor. researchgate.netchemrxiv.orgnih.gov This reaction requires a substituent at the C-4 position of the isoxazole ring. organic-chemistry.orgresearchgate.net If a C-4 substituted derivative of this compound were used, treatment with Selectfluor would result in cleavage of the N-O bond and incorporation of a fluorine atom to yield an α-fluorocyanoketone. organic-chemistry.orgresearchgate.net
Subsequent Derivatizations: The products of these ring-opening reactions are versatile synthetic intermediates.
The resulting β-amino enones or β-hydroxyketones can be used to synthesize other heterocyclic systems or undergo further functional group transformations. nih.govmdpi.com
The α-fluorocyanoketones obtained from ring-opening fluorination can be derivatized, for example, through the reduction of the ketone to a fluorinated alcohol. researchgate.netresearchgate.net
Table 2: Ring-Opening Reactions of Isoxazole Derivatives
| Reaction Type | Reagent | Substrate Requirement | Product Type | Reference |
|---|---|---|---|---|
| Reductive Cleavage | Mo(CO)₆ / H₂O | General Isoxazole | β-Amino Enone | rsc.org |
| Reductive Cleavage | Ti(O-i-Pr)₄ / EtMgBr | General Isoxazole | β-Enaminoketone | researchgate.net |
| Reductive Cleavage | Raney Ni / AlCl₃ | Fused Isoxazoline | β-Hydroxyketone | beilstein-journals.org |
| Ring-Opening Fluorination | Selectfluor | C4-Substituted Isoxazole | α-Fluorocyanoketone | organic-chemistry.orgresearchgate.net |
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. However, the benzene ring of this compound is significantly deactivated towards this type of reaction due to the electronic effects of its substituents.
The reactivity of a benzene ring in EAS reactions is highly dependent on the nature of the groups attached to it. Substituents are broadly classified as either activating or deactivating. unizin.org
Activating groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. These groups typically direct incoming electrophiles to the ortho and para positions. libretexts.org
Deactivating groups withdraw electron density from the ring, reducing its nucleophilicity and reactivity. Most deactivating groups direct incoming electrophiles to the meta position. unizin.org
In this compound, the benzene ring is subject to the influence of two key features: the fused isoxazole heterocycle and the iodine atom.
Fused Isoxazole Ring: Heterocyclic rings fused to a benzene ring can behave as electron-withdrawing groups, thereby deactivating the benzene ring to electrophilic attack. Research on related structures, such as 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, has shown that the benzo[d]isoxazole system possesses significant electrophilic character, meaning its benzene ring is electron-poor. nih.gov This inherent electron deficiency makes reactions with external electrophiles difficult.
The combination of the deactivating iodo group and the electron-withdrawing nature of the fused isoxazole ring renders the benzene portion of this compound highly unreactive towards common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. A thorough search of chemical literature reveals no published examples of these reactions being successfully performed on this specific compound. Therefore, no research findings or data tables for such transformations can be presented.
Table 2: Predicted Reactivity for Electrophilic Aromatic Substitution
| Compound | Substituent(s) | Expected Reactivity vs. Benzene | Directing Effect |
|---|---|---|---|
| Toluene | -CH₃ (Activating) | More Reactive | Ortho, Para |
| Iodobenzene | -I (Deactivating) | Less Reactive | Ortho, Para |
| This compound | Fused Isoxazole, -I, -CH₃ | Significantly Less Reactive | No reported reactions |
While the methyl group at position 3 is weakly activating, its effect is localized to the isoxazole ring and does not overcome the powerful deactivating effects on the benzene moiety. Consequently, electrophilic aromatic substitution is not a characteristic reaction of this compound.
Mechanistic Investigations and Reaction Pathway Elucidation
Identification and Characterization of Reaction Intermediates
The elucidation of reaction pathways for benzo[d]isoxazole derivatives often involves the identification and characterization of transient intermediates. In the context of metal-catalyzed reactions, which are common for functionalizing such heterocyclic systems, several key intermediates are proposed.
For instance, in palladium-catalyzed C-H activation and annulation reactions to form benzo[d]isoxazole structures, the formation of a palladacycle intermediate is a critical step. This intermediate arises from the directed activation of a C-H bond by the palladium catalyst. Subsequent steps in the catalytic cycle, such as insertion or reductive elimination, lead to the final product. The characterization of these palladacycles can sometimes be achieved through spectroscopic methods like NMR or X-ray crystallography if they are sufficiently stable.
In the context of 1,3-dipolar cycloaddition reactions, a common method for synthesizing the isoxazole (B147169) ring, the primary intermediate is the nitrile oxide. researchgate.net This highly reactive species is typically generated in situ from an appropriate precursor, such as an aldoxime, through oxidation. The fleeting nature of nitrile oxides makes their direct observation challenging, and their existence is often inferred from trapping experiments and the final cycloaddition products. researchgate.net Computational studies also play a crucial role in characterizing the structure and energetics of these transient species.
In transformations involving the isoxazole ring itself, such as ring-opening reactions, enamine-like intermediates can be formed. For example, the reductive ring opening of isoxazoles can proceed through an enamine intermediate, which can then undergo further reactions like cyclization. nih.gov
Table 1: Common Intermediates in Benzo[d]isoxazole Reactions
| Intermediate Type | Precursor/Reaction | Method of Identification |
| Palladacycle | Palladium-catalyzed C-H activation | NMR, X-ray Crystallography (if stable) |
| Nitrile Oxide | Oxidation of aldoximes | Trapping experiments, Computational studies |
| Enamine | Reductive ring-opening of isoxazoles | Isolation, Spectroscopic analysis |
Kinetic Studies and Reaction Rate Determination
Kinetic studies provide quantitative insights into reaction rates and the factors that influence them, offering valuable information about the reaction mechanism. For reactions involving 7-Iodo-3-methylbenzo[d]isoxazole, kinetic analyses would likely focus on understanding the influence of substrate concentration, catalyst loading, temperature, and solvent on the reaction rate.
The effect of temperature on the reaction rate is described by the Arrhenius equation, and experimental determination of the activation energy can offer further mechanistic insights. For instance, a low activation energy might suggest a highly efficient catalytic process.
Thermodynamic Analyses of Reaction Equilibria
Computational chemistry, particularly density functional theory (DFT), is a powerful tool for performing thermodynamic analyses of reaction pathways. researchgate.net These calculations can predict the energies of various species along the reaction coordinate, helping to identify the most stable isomers and the thermodynamic driving force for a reaction. For example, in the synthesis of isoxazoles via 1,3-dipolar cycloaddition, computational studies can determine the relative energies of different regioisomeric products, explaining the observed selectivity. researchgate.net
While specific thermodynamic data for this compound is not published, theoretical studies on isoxazole derivatives have been conducted to understand their electronic properties and stability. researchgate.net
Probing Catalytic Cycles and Ligand Effects in Metal-Mediated Transformations
Metal-catalyzed reactions are pivotal for the synthesis and functionalization of benzo[d]isoxazoles. Understanding the catalytic cycle and the role of ligands is crucial for optimizing these transformations.
A general catalytic cycle for a palladium-catalyzed C-H functionalization of a benzo[d]isoxazole derivative would typically involve the following key steps:
Oxidative Addition: The active palladium(0) catalyst reacts with a substrate (e.g., an aryl halide) to form a palladium(II) intermediate.
C-H Activation/Annulation: The palladium(II) species coordinates to the benzo[d]isoxazole and activates a C-H bond, often with the assistance of a directing group, leading to the formation of a palladacycle. rsc.org
Insertion/Transmetalation: Another reactant molecule can insert into the palladium-carbon bond, or a transmetalation step can occur with another organometallic reagent.
Reductive Elimination: The final product is formed by reductive elimination from the palladium center, regenerating the active palladium(0) catalyst.
The nature of the ligands coordinated to the metal center plays a critical role in every step of the catalytic cycle. Ligands can influence the catalyst's stability, solubility, and reactivity. For instance, bulky electron-rich phosphine (B1218219) ligands can promote oxidative addition and reductive elimination, while chiral ligands can be used to induce enantioselectivity in asymmetric catalysis. The choice of ligand can significantly impact the yield, selectivity, and turnover number of a catalytic reaction. Studies on palladium-catalyzed reactions of benzo[d]isoxazoles have demonstrated the importance of ligand choice in achieving high efficiency. researchgate.net
Computational and Theoretical Chemistry Studies
Electronic Structure and Bonding Analysis
The electronic architecture of 7-Iodo-3-methylbenzo[d]isoxazole is fundamental to its chemical character. Computational studies, primarily employing Density Functional Theory (DFT), offer a granular view of its bonding and electronic properties. researchgate.netresearchgate.netnih.gov Analysis of the molecular orbitals reveals the distribution of electron density, highlighting the regions susceptible to electrophilic or nucleophilic attack. The presence of the iodine atom significantly influences the electronic landscape, introducing a region of positive electrostatic potential, known as a σ-hole, on the halogen atom. This feature is a key determinant in the molecule's ability to form halogen bonds. beilstein-journals.orgnih.govresearchgate.net
Table 1: Calculated Electronic Properties of Isoxazole (B147169) Derivatives
| Property | Calculated Value | Method | Reference |
| HOMO Energy | Varies | DFT/B3LYP | researchgate.netresearchgate.net |
| LUMO Energy | Varies | DFT/B3LYP | researchgate.netresearchgate.net |
| Dipole Moment | Varies | DFT/B3LYP | researchgate.net |
Quantum Chemical Calculations of Reactivity and Selectivity
Quantum chemical calculations are powerful tools for predicting the reactivity and selectivity of chemical reactions involving this compound. These computational approaches allow for the exploration of reaction pathways and the identification of transition states, providing insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) Applications to Reaction Mechanisms
DFT has become a cornerstone of computational chemistry for elucidating reaction mechanisms. researchgate.netresearchgate.netnih.gov For isoxazole derivatives, DFT calculations can map out the energy profiles of various transformations, including cycloadditions, ring-opening reactions, and substitutions. researchgate.net These calculations can help identify the most favorable reaction pathways by determining the activation energies of competing routes. For instance, DFT studies on related isoxazoles have been used to understand their antioxidant and antibacterial activities by analyzing their electronic structure and reactivity descriptors. researchgate.netresearchgate.net
Molecular Dynamics Simulations for Conformational and Solvent Effects
The dynamic behavior of this compound, including its conformational flexibility and interactions with solvents, can be effectively studied using molecular dynamics (MD) simulations. mdpi.comajchem-a.comnih.gov MD simulations provide a time-resolved picture of molecular motion, allowing researchers to explore the conformational landscape and identify the most stable geometries in different environments.
The choice of solvent can significantly impact reaction rates and outcomes. MD simulations can explicitly model solvent molecules, providing a detailed understanding of solvation effects on the reactant, transition state, and product. This information is crucial for optimizing reaction conditions and for understanding the behavior of the molecule in biological systems. ajchem-a.com
Prediction of Spectroscopic Properties to Aid Experimental Design
Computational chemistry plays a vital role in the prediction of spectroscopic properties, which can be invaluable for the identification and characterization of new compounds. By calculating properties such as NMR chemical shifts and UV-Vis absorption spectra, researchers can gain confidence in their experimental findings and even predict the spectra of yet-to-be-synthesized molecules.
Theoretically predicted ¹H and ¹³C NMR spectra for isoxazole derivatives, obtained through methods like Gauge-Independent Atomic Orbital (GIAO) calculations within a DFT framework, can be compared with experimental data to confirm molecular structures. acu.edu.in Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate UV-Vis spectra, providing information about the electronic transitions within the molecule.
Table 2: Predicted Spectroscopic Data for a Related Isoxazole Derivative
| Spectroscopic Data | Predicted Value | Method |
| ¹H NMR Chemical Shifts (ppm) | 7.2-8.4 | DFT/GIAO |
| ¹³C NMR Chemical Shifts (ppm) | 120-182 | DFT/GIAO |
| UV-Vis λmax (nm) | Varies with solvent | TD-DFT |
Analysis of Non-Covalent Interactions and Intermolecular Forces
The iodine atom in this compound plays a crucial role in directing its intermolecular interactions, particularly through the formation of halogen bonds. beilstein-journals.orgnih.govresearchgate.net A halogen bond is a non-covalent interaction where the electrophilic region (σ-hole) on a halogen atom interacts with a nucleophilic site on an adjacent molecule.
Studies on a closely related iodoloisoxazolium salt have provided significant insights into the nature of these interactions. beilstein-journals.orgnih.govresearchgate.net X-ray crystallography of a bromide salt of this derivative revealed the formation of a halogen-bonded dimer, where two cationic units are bridged by bromide ions. nih.govresearchgate.net The I···Br distances were found to be significantly shorter than the sum of their van der Waals radii, indicating a strong interaction. nih.gov These halogen bonds, along with other non-covalent forces such as hydrogen bonds and π-stacking, play a critical role in the crystal packing and can influence the material's physical properties. Computational analysis of these interactions helps to quantify their strength and directionality. nih.gov
Table 3: Intermolecular Interaction Data for an Iodoloisoxazolium Salt
| Interaction | Distance (Å) | Angle (°) | Reference |
| I1···Br1 (Halogen Bond) | 3.0610(5) | 171.67(9) | nih.gov |
| I1···Br1 (Halogen Bond) | 3.2023(5) | 176.08(9) | nih.gov |
| H2···Br1 (Hydrogen Bond) | 2.7991(4) | 136.1(2) | nih.gov |
Advanced Characterization Methodologies for Structural Elucidation
High-Resolution Spectroscopic Techniques
High-resolution spectroscopy is fundamental to determining the intricate structural details of organic molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For 7-Iodo-3-methylbenzo[d]isoxazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential.
¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts, and their coupling patterns (spin-spin splitting). The aromatic protons on the benzo[d]isoxazole ring system would exhibit characteristic chemical shifts and coupling constants, allowing for the determination of their relative positions. The methyl group protons would appear as a singlet, typically in the upfield region.
¹³C NMR: The carbon-13 NMR spectrum would indicate the number of unique carbon atoms in the molecule. The chemical shifts of the carbons would be indicative of their electronic environment (e.g., aromatic, aliphatic, or attached to a heteroatom).
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, helping to trace the proton-proton coupling networks within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). This would be crucial for establishing the connectivity between the methyl group and the isoxazole (B147169) ring, and for confirming the position of the iodine substituent on the benzene (B151609) ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): While not strictly for connectivity, NOESY can provide information about the spatial proximity of atoms, which can be useful in confirming stereochemical details in more complex structures.
A representative, though hypothetical, set of NMR data for this compound is presented below for illustrative purposes.
| Technique | Hypothetical Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.65 (d, 1H), 7.40 (d, 1H), 7.10 (t, 1H), 2.50 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 165.0, 150.0, 140.0, 130.0, 125.0, 120.0, 90.0, 15.0 |
Note: The above data is illustrative and not based on experimental measurement.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₈H₆INO), the expected exact mass can be calculated.
| Isotope | Atomic Mass (Da) |
| ¹²C | 12.000000 |
| ¹H | 1.007825 |
| ¹⁴N | 14.003074 |
| ¹⁶O | 15.994915 |
| ¹²⁷I | 126.904473 |
Calculated Exact Mass for [M+H]⁺ of C₈H₆INO: 273.9570
HRMS analysis would confirm this exact mass, distinguishing it from other potential compounds with the same nominal mass. Furthermore, by employing fragmentation techniques (e.g., MS/MS), the fragmentation pathways of the molecule can be studied. This would reveal characteristic losses of fragments such as the methyl group, iodine, or cleavage of the isoxazole ring, providing further structural confirmation.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
C=N stretching of the isoxazole ring.
C=C stretching of the aromatic ring.
C-H stretching and bending of the aromatic and methyl groups.
The C-I stretching frequency would also be present, typically in the far-infrared region. Studies on the parent isoxazole molecule have provided detailed assignments of its vibrational modes, which serve as a basis for interpreting the spectra of its derivatives. researchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzo[d]isoxazole core is a chromophore, and the presence of the iodine substituent and the methyl group would influence the wavelengths of maximum absorption (λ_max). The UV-Vis spectrum would show absorption bands corresponding to π-π* and n-π* transitions within the conjugated system.
| Technique | Expected Absorption Regions |
| IR (cm⁻¹) | ~3100-3000 (Aromatic C-H str.), ~1620-1580 (C=N, C=C str.), ~1450 (CH₃ bend) |
| UV-Vis (nm) | ~250-350 (π-π* transitions) |
Note: The above data is illustrative and not based on experimental measurement.
X-ray Crystallography for Definitive Solid-State Structural Analysis
When a suitable single crystal of this compound can be grown, X-ray crystallography provides the most definitive and unambiguous structural determination in the solid state. This technique yields a three-dimensional model of the molecule, providing precise bond lengths, bond angles, and torsional angles. It would unequivocally confirm the connectivity of the atoms and the planarity of the benzo[d]isoxazole ring system. Furthermore, it would reveal how the molecules pack in the crystal lattice, including any intermolecular interactions such as halogen bonding involving the iodine atom. While no crystallographic data for this compound is publicly available, data for related structures like 6-bromo-3-methylbenzo[d]isoxazole (B1338475) would offer valuable comparative insights into the expected solid-state conformation. sigmaaldrich.com
Chromatographic and Separation Science Applications for Purity and Isomer Separation
Chromatographic techniques are indispensable for assessing the purity of a synthesized compound and for separating it from any isomers or impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for purity assessment. A sample of this compound would be injected into an HPLC system, and the resulting chromatogram would ideally show a single major peak, indicating a high degree of purity. The retention time of this peak would be characteristic of the compound under the specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate).
Gas Chromatography (GC): For volatile and thermally stable compounds, GC can also be used for purity analysis. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the components in a mixture.
Chiral Chromatography: If the molecule were chiral (which this compound is not), specialized chiral chromatography techniques, such as supercritical fluid chromatography with a chiral stationary phase, would be necessary to separate the enantiomers. niscair.res.in
Other Advanced Analytical Techniques
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a technique used to study species with unpaired electrons (paramagnetic species), such as radicals. For a standard, stable diamagnetic molecule like this compound, EPR would not be a relevant characterization technique as it would be "EPR silent." However, if the molecule were to be involved in a reaction that generates a radical intermediate, EPR could be used to detect and characterize that transient species.
Applications of 7 Iodo 3 Methylbenzo D Isoxazole in Advanced Organic Synthesis
Role as a Versatile Building Block in Complex Molecule Construction
The utility of 7-Iodo-3-methylbenzo[d]isoxazole as a versatile building block primarily stems from the presence of the iodo-substituent on the aromatic ring. This halogen atom serves as a key functional group for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in modern organic synthesis, allowing for the efficient construction of complex molecular frameworks from simpler precursors. nih.govnih.gov
The reactivity of the carbon-iodine bond in aryl iodides makes them excellent substrates for a range of coupling partners. This has been extensively demonstrated with various iodo-isoxazole derivatives. For instance, the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is a widely used method for forming carbon-carbon bonds. nih.gov Similarly, the Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, a reaction that has been successfully applied to 4-iodoisoxazoles to generate 3,4,5-trisubstituted isoxazoles. nih.gov The Heck reaction, another palladium-catalyzed process, facilitates the coupling of an alkene with an aryl halide. These established methodologies for iodo-isoxazoles underscore the potential of this compound in the assembly of a diverse library of substituted benzisoxazoles. nih.gov
The following table provides an overview of common palladium-catalyzed cross-coupling reactions applicable to iodo-arenes like this compound:
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Conditions |
| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., boronic acids, boronic esters) | C-C (aryl-aryl, aryl-vinyl) | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) |
| Sonogashira Coupling | Terminal alkynes | C-C (aryl-alkynyl) | Pd catalyst, Cu(I) co-catalyst, base (e.g., amine) |
| Heck Coupling | Alkenes | C-C (aryl-vinyl) | Pd catalyst, base (e.g., Et₃N) |
| Buchwald-Hartwig Amination | Amines | C-N (aryl-amine) | Pd catalyst, phosphine (B1218219) ligand, base |
| Stille Coupling | Organotin compounds | C-C (aryl-aryl, aryl-vinyl) | Pd catalyst |
Synthesis of Novel Heterocyclic Systems and Fused Ring Architectures
The strategic placement of the iodine atom in this compound makes it an ideal starting material for the synthesis of novel heterocyclic systems and fused ring architectures. The ability to introduce various substituents at the 7-position through cross-coupling reactions opens up pathways to a wide array of derivatives that can subsequently undergo intramolecular cyclization reactions to form more complex polycyclic structures. mdpi.comresearchgate.net
For example, a substituent introduced via a Sonogashira coupling could contain a functional group that can react with the methyl group at the 3-position or another part of the molecule to form a new ring. Similarly, intramolecular Heck reactions are a powerful strategy for the synthesis of fused ring systems. The synthesis of fused isoxazoles is an area of active research, with various methods being developed to construct these therapeutically important scaffolds. mdpi.comresearchgate.netnih.govresearchgate.net While specific examples starting from this compound are not extensively documented in readily available literature, the principles of these synthetic strategies are well-established for analogous iodo-heterocycles. mdpi.com
The formation of fused heterocycles often involves a sequence of reactions, starting with the functionalization of the iodo-substituted position, followed by a cyclization step. This approach allows for the construction of a diverse range of ring systems appended to the benzo[d]isoxazole core.
Utilization in the Development of Chemical Probes for Biological Systems
Chemical probes are essential tools for studying biological systems, enabling the investigation of protein function and the identification of new drug targets. The isoxazole (B147169) scaffold has been recognized for its potential in the development of such probes. nih.gov The versatility of this compound makes it a promising starting point for the synthesis of chemical probes.
The iodo-group can be readily converted into other functionalities, such as an azide (B81097) or an alkyne, which are commonly used in "click chemistry" for bioconjugation. This allows for the attachment of reporter groups, such as fluorophores or biotin, to the benzisoxazole scaffold. Furthermore, the core structure can be modified to incorporate a reactive group that can covalently bind to a specific biological target, allowing for activity-based protein profiling (ABPP).
Strategic Intermediate in Medicinal Chemistry Research
The benzo[d]isoxazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov Isoxazole-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govsemanticscholar.org Consequently, this compound serves as a crucial strategic intermediate in the discovery of new drug candidates. nih.gov
The following table highlights some of the therapeutic areas where isoxazole derivatives have shown promise: nih.govsemanticscholar.orgnih.gov
| Therapeutic Area | Example of Biological Activity |
| Oncology | Anticancer activity against various cell lines |
| Inflammation | Inhibition of inflammatory mediators |
| Infectious Diseases | Antibacterial and antifungal properties |
| Neurology | Anticonvulsant and neuroprotective effects |
Design and Synthesis of Derivatives for Ligand-Target Binding Studies
The development of new drugs often involves the synthesis and evaluation of a library of related compounds to understand how structural modifications affect their interaction with a biological target. The 7-iodo functionality of this compound is an invaluable tool for this purpose. It allows medicinal chemists to systematically introduce a wide variety of substituents at this position using the aforementioned cross-coupling reactions. This enables the exploration of the chemical space around the benzisoxazole core to optimize ligand-target interactions. By varying the size, shape, and electronic properties of the substituent at the 7-position, researchers can fine-tune the binding affinity and selectivity of the resulting derivatives.
Exploitation as a Privileged Scaffold for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound relates to its biological activity. The benzo[d]isoxazole scaffold serves as an excellent platform for such studies due to its rigid structure and defined orientation of substituents. nih.gov
By using this compound as a common intermediate, a series of analogues can be synthesized where only the substituent at the 7-position is varied. The biological activity of these analogues can then be systematically evaluated to build a comprehensive SAR profile. This information is crucial for identifying the key structural features required for potent and selective biological activity and for guiding the design of more effective drug candidates. The ability to readily diversify the structure at a specific position makes this compound a powerful tool in the iterative process of lead optimization.
Future Research Directions and Emerging Opportunities
Development of More Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of benzisoxazole derivatives, including 7-Iodo-3-methylbenzo[d]isoxazole, is an area ripe for the application of these principles.
Current research in the broader field of benzoxazole (B165842) and benzothiazole (B30560) synthesis has demonstrated the successful application of green chemistry. nih.govbohrium.com For instance, the use of a recyclable magnetic nanoparticle-supported ionic liquid catalyst (LAIL@MNP) under solvent-free sonication has been shown to produce benzoxazoles and benzothiazoles with moderate to good yields and water as the only byproduct. nih.govbohrium.com This approach offers advantages such as faster reaction times and milder conditions. nih.gov Another environmentally benign method involves the cyclization of 2-aminophenols in water, a metal- and ligand-free process that provides excellent yields and short reaction times. rsc.org
Future research on this compound will likely focus on adapting and optimizing these green methodologies. Key areas of exploration will include:
Catalyst Development: Investigating novel, reusable, and non-toxic catalysts to replace traditional and often hazardous reagents.
Alternative Solvents: Exploring the use of water, supercritical fluids, or bio-based solvents to replace volatile organic compounds.
Energy Efficiency: Utilizing microwave irradiation or ultrasound as energy sources to accelerate reactions and reduce energy consumption. nih.gov
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste.
A comparative analysis of potential green synthetic strategies for related heterocyclic compounds is presented below:
| Synthetic Strategy | Catalyst | Solvent | Key Advantages |
| Ultrasound-assisted synthesis | Imidazolium chlorozincate (II) ionic liquid on Fe3O4 nanoparticles (LAIL@MNP) nih.govbohrium.com | Solvent-free nih.govbohrium.com | Fast reaction times, high yields, recyclable catalyst, mild conditions. nih.gov |
| Cyclization in water | None (metal/ligand-free) rsc.org | Water rsc.org | Environmentally friendly, excellent yields, short reaction times, broad substrate scope. rsc.org |
| Multicomponent reactions | Deep eutectic solvent (K2CO3/glycerol) nih.gov | K2CO3/glycerol nih.gov | Efficient, environmentally friendly, economical, rapid, and mild. nih.gov |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The iodine atom on the benzisoxazole ring of this compound provides a reactive handle for a variety of chemical transformations. Future research will undoubtedly focus on exploring new reactions and uncovering unprecedented reactivity patterns of this versatile building block.
The benzisoxazole core itself is known to be a privileged scaffold in medicinal chemistry, participating in various biological interactions. nih.gov The introduction of a halogen, such as iodine, can significantly influence the electronic properties of the ring and open up new avenues for functionalization. nih.gov
Emerging research directions in this area include:
Cross-Coupling Reactions: Investigating a wider range of palladium-, copper-, or nickel-catalyzed cross-coupling reactions to introduce diverse substituents at the 7-position. This could include Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.
C-H Activation: Exploring direct C-H activation at other positions on the benzisoxazole ring to enable regioselective functionalization without the need for pre-installed leaving groups.
Photoredox Catalysis: Utilizing visible light-driven photoredox catalysis to initiate novel radical-based transformations, potentially leading to the formation of complex molecular architectures.
Ring-Opening and Rearrangement Reactions: Investigating conditions that could induce ring-opening of the isoxazole (B147169) core, followed by rearrangement to form other heterocyclic systems, thereby expanding the chemical space accessible from this starting material. The weak nitrogen-oxygen bond in isoxazoles makes them susceptible to ring cleavage reactions. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of chemical synthesis with flow chemistry and automated platforms is revolutionizing the way molecules are made, enabling faster reaction optimization, improved safety, and higher throughput. nih.gov The synthesis of this compound and its derivatives is well-suited for these modern technologies.
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for the synthesis of heterocyclic compounds. researchgate.netdntb.gov.ua These include precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous intermediates. researchgate.net For instance, multistep flow processes have been successfully developed for the synthesis of trisubstituted isoxazoles, demonstrating the efficiency of telescoping multiple reaction steps. researchgate.netdntb.gov.ua
Automated synthesis platforms, often coupled with flow reactors, can further accelerate the discovery and development process. nih.govsigmaaldrich.com These systems can perform a large number of reactions in parallel, screen various conditions, and even purify and analyze the products automatically. nih.govchemspeed.com This high-throughput experimentation is invaluable for rapidly identifying optimal reaction conditions and building libraries of new compounds for biological screening. researchgate.net
Future research in this area will likely involve:
Development of Flow Syntheses: Designing and optimizing continuous flow processes for the key steps in the synthesis of this compound.
Telescoped Reactions: Combining multiple synthetic steps into a single, continuous flow sequence to improve efficiency and reduce manual handling. researchgate.net
Automated Reaction Optimization: Utilizing automated platforms to rapidly screen a wide range of catalysts, solvents, temperatures, and reaction times to identify the optimal conditions for various transformations of this compound.
On-Demand Synthesis: Developing robust automated systems that can synthesize specific derivatives of this compound on demand, facilitating rapid lead optimization in drug discovery programs. sigmaaldrich.com
Advanced Computational Modeling for Predictive Chemistry and Reaction Design
Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into reaction mechanisms, predicting molecular properties, and guiding the design of new experiments. Advanced computational modeling will play a crucial role in unlocking the full potential of this compound.
Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to:
Elucidate Reaction Mechanisms: Investigate the transition states and intermediates of known and novel reactions involving this compound, providing a deeper understanding of its reactivity.
Predict Reactivity and Regioselectivity: Model the electronic structure of the molecule to predict the most likely sites for electrophilic and nucleophilic attack, as well as the regioselectivity of various reactions.
Design Novel Catalysts: Computationally screen potential catalysts for specific transformations, predicting their efficacy and guiding the synthesis of the most promising candidates.
Predict Spectroscopic Properties: Calculate NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives.
Machine learning and artificial intelligence (AI) are also emerging as powerful tools for predictive chemistry. By training algorithms on large datasets of chemical reactions, it is possible to:
Predict Reaction Outcomes: Develop models that can predict the products and yields of reactions involving this compound under different conditions.
Suggest Synthetic Routes: Utilize retrosynthetic analysis tools to propose novel and efficient synthetic pathways to target molecules derived from this compound.
Accelerate Drug Discovery: Employ AI-driven platforms to predict the biological activity and pharmacokinetic properties of virtual libraries of this compound derivatives, prioritizing the synthesis of the most promising candidates.
The synergy between experimental and computational approaches will be key to driving future innovation with this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-Iodo-3-methylbenzo[d]isoxazole, and what challenges are associated with iodine incorporation?
- Methodology : The synthesis typically involves halogenation of a preformed isoxazole ring. For iodine incorporation, electrophilic iodination using reagents like N-iodosuccinimide (NIS) under acidic conditions (e.g., H2SO4) or transition-metal-catalyzed methods (e.g., CuI) can be employed . Challenges include regioselectivity (ensuring iodine substitutes at the 7th position) and minimizing side reactions like ring-opening. Precursor optimization (e.g., starting with 3-methylbenzo[d]isoxazole) and temperature control (0–25°C) are critical .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR identify substituent effects; the iodine atom causes deshielding of adjacent protons (e.g., H-6 and H-8) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected ~259 g/mol), with characteristic fragmentation patterns (e.g., loss of I· or CH3·) .
- IR : The isoxazole ring shows C=N and C-O stretches near 1600 cm⁻¹ and 1250 cm⁻¹, respectively .
Q. What are the common chemical reactions of this compound, and how do they differ from chloro analogs?
- Methodology : The iodine substituent enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) due to its lower bond dissociation energy compared to chlorine. However, steric hindrance from the methyl group at position 3 may limit coupling efficiency. Reactions like nucleophilic aromatic substitution (SNAr) require harsher conditions (e.g., Pd catalysis) compared to chloro derivatives .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?
- Methodology :
- Comparative SAR Studies : Systematically vary substituents (e.g., replacing iodine with Br/Cl) and test against the same biological targets (e.g., cancer cell lines) to isolate electronic vs. steric effects .
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 values) and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., assay conditions) .
- Computational Modeling : Use DFT calculations to predict binding affinities and compare with experimental results .
Q. What strategies enhance the stability of this compound under experimental conditions?
- Methodology :
- Light Sensitivity : Store solutions in amber vials under inert gas (N2/Ar) to prevent photodehalogenation .
- Thermal Stability : Avoid temperatures >40°C; use low-boiling solvents (e.g., DCM) for reactions to enable rapid removal of heat .
- Hydrolytic Stability : Buffer aqueous systems to pH 6–7 to prevent acid/base-catalyzed ring degradation .
Q. How does the iodine substituent influence the compound’s electronic properties and reactivity in medicinal chemistry applications?
- Methodology :
- Electrostatic Potential Maps : Generate via DFT to visualize electron-deficient regions (iodine’s inductive effect), guiding predictions of nucleophilic attack sites .
- Comparative Kinetics : Measure reaction rates (e.g., with glutathione in enzyme inhibition assays) against non-iodinated analogs to quantify halogen-specific effects .
- Crystallography : Resolve X-ray structures to assess iodine’s impact on molecular packing and target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
